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Shanghai, China – December 7, 2025 – In the intricate landscape of inorganic chemistry and

materials science, the structural and bonding characteristics of lead-based compounds remain

a subject of significant interest, driven by their relevance in fields ranging from environmental

science to drug development. This technical guide provides an in-depth analysis of the

trihydroxoplumbate(II) ion, [Pb(OH)₃]⁻, a key species in the aqueous chemistry of lead under

alkaline conditions. This document, intended for researchers, scientists, and drug development

professionals, synthesizes available experimental data with theoretical predictions to offer a

comprehensive understanding of its chemical nature.

The trihydroxoplumbate(II) ion is a mononuclear hydroxo-complex of lead in its +2 oxidation

state. Its formation is a critical aspect of the behavior of lead in alkaline environments,

influencing its solubility, mobility, and bioavailability. While the existence of [Pb(OH)₃]⁻ in

aqueous solutions is well-established, a complete experimental determination of its structure

has proven challenging. This guide addresses this gap by integrating spectroscopic findings

with computational modeling to present a detailed picture of its geometry and bonding.

Chemical Structure and Bonding
The trihydroxoplumbate(II) ion, [Pb(OH)₃]⁻, is characterized by a central lead(II) atom

coordinated to three hydroxide ligands. The presence of a stereochemically active lone pair of

electrons on the lead(II) cation significantly influences the ion's geometry.
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Molecular Geometry:

Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the four electron domains

around the central lead atom (three bonding pairs and one lone pair) would predict a trigonal

pyramidal geometry. This configuration minimizes electrostatic repulsion between the electron

pairs, with the lone pair occupying one of the tetrahedral vertices. Experimental evidence from

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, in conjunction with Raman

spectroscopy and quantum chemical calculations, supports this trigonal pyramidal structure.[1]

Bonding:

The bonding in [Pb(OH)₃]⁻ is primarily polar covalent, arising from the interaction between the

lead(II) cation and the hydroxide anions. The lead atom utilizes its 6s and 6p orbitals for

bonding, with the non-bonding lone pair residing in a hybrid orbital with significant s-character.

This lone pair is responsible for the distortion from an idealized trigonal planar geometry.

Quantitative Structural Data
Direct experimental determination of all structural parameters for the isolated [Pb(OH)₃]⁻ ion is

scarce. The following table combines the experimentally determined Pb-O bond length with

theoretically predicted values for other parameters, derived from Density Functional Theory

(DFT) calculations. These computational methods provide valuable insights where

experimental data is lacking.

Parameter Value (Experimental)
Value
(Theoretical/Predicted)

Pb-O Bond Length 2.216 Å[1] ~2.22 Å

O-Pb-O Bond Angle Not available ~95-100°

Pb-O-H Bond Angle Not available ~110-115°

O-H Bond Length Not available ~0.97 Å
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The characterization of the trihydroxoplumbate(II) ion in aqueous solutions relies on a

combination of spectroscopic and electrochemical techniques. Below are detailed

methodologies for key experiments.

Raman Spectroscopy for the Identification of [Pb(OH)₃]⁻
Objective: To identify the vibrational modes of the [Pb(OH)₃]⁻ complex in an alkaline aqueous

solution and confirm its presence.

Methodology:

Sample Preparation: Prepare a series of aqueous solutions of a lead(II) salt (e.g., Pb(NO₃)₂)

with varying concentrations of a strong base (e.g., NaOH) to achieve a hyper-alkaline pH

(typically > 12).

Instrumentation: Utilize a high-resolution Raman spectrometer equipped with a suitable laser

excitation source (e.g., 532 nm or 785 nm) to minimize fluorescence.

Data Acquisition:

Acquire Raman spectra of the prepared solutions in a quartz cuvette.

Collect spectra over a relevant spectral range, typically focusing on the region

corresponding to Pb-O stretching and O-Pb-O bending modes (e.g., 200-800 cm⁻¹).

Use appropriate laser power and acquisition times to achieve a good signal-to-noise ratio.

Data Analysis:

Perform baseline correction and normalization of the acquired spectra.

Compare the spectra of the lead-containing alkaline solutions to that of the pure alkaline

solution to identify new vibrational bands attributable to lead-hydroxide complexes.

The observed Raman spectrum can be compared with theoretically calculated spectra for

the [Pb(OH)₃]⁻ ion to aid in the assignment of vibrational modes and confirm the trigonal

pyramidal geometry.[1]
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207Pb NMR Spectroscopy for Speciation Analysis
Objective: To probe the chemical environment of the lead nucleus and distinguish between

different lead(II) hydroxide species in solution.

Methodology:

Sample Preparation: Prepare aqueous solutions of a 207Pb-enriched lead(II) salt in D₂O with

varying pD values, adjusted by the addition of NaOD.

Instrumentation: Employ a high-field NMR spectrometer equipped with a probe suitable for

observing the 207Pb nucleus.

Data Acquisition:

Acquire 207Pb NMR spectra at a constant temperature.

Use a single-pulse experiment with an appropriate pulse width and a relaxation delay

optimized for the 207Pb nucleus.

Reference the chemical shifts to an external standard, such as a saturated solution of

Pb(NO₃)₂.

Data Analysis:

Process the acquired free induction decays (FIDs) with appropriate window functions and

Fourier transformation.

Analyze the changes in the 207Pb chemical shift as a function of pD. The appearance of

distinct resonances or a systematic shift in the resonance position provides information

about the formation and relative concentrations of different lead(II) hydroxide complexes,

including [Pb(OH)₃]⁻.

Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Predicted Molecular Structure of [Pb(OH)3]-
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Experimental Workflow for Characterizing [Pb(OH)3]-
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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